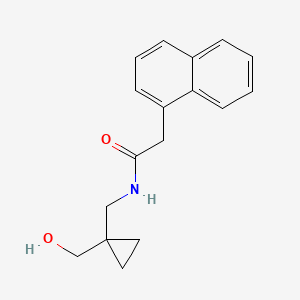

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c19-12-17(8-9-17)11-18-16(20)10-14-6-3-5-13-4-1-2-7-15(13)14/h1-7,19H,8-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOXRTUBAISFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a naphthalene moiety linked to an acetamide group, with a hydroxymethyl cyclopropyl substituent, which may influence its biological activity through steric and electronic effects.

Antiviral Activity

Recent studies have indicated that benzamide derivatives, including compounds similar to this compound, exhibit significant antiviral properties. For instance, certain benzamide derivatives have been shown to reduce cytoplasmic Hepatitis B virus (HBV) DNA levels by promoting the formation of empty capsids through specific interactions with HBV core proteins . This suggests that the compound may share similar mechanisms that warrant further exploration.

Antitumor Effects

Compounds with structural similarities to this compound have demonstrated antiproliferative effects against various cancer cell lines. A related study highlighted the effectiveness of certain benzamide derivatives in inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair, thereby leading to cell cycle arrest and apoptosis in tumor cells . The potential for this compound to exhibit similar antitumor properties could be a significant area for future research.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Viral Assembly : By binding to viral proteins, it may disrupt the assembly of viral nucleocapsids.

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to increased DNA damage in cancer cells.

- Cell Cycle Modulation : The compound may affect cell cycle progression in cancer cells, promoting apoptosis.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related naphthalene-acetamide derivatives (Table 1).

Table 1: Structural Comparison

Key Observations :

Physicochemical Properties

Table 2: Property Comparison

Preparation Methods

Structural Overview and Key Synthetic Challenges

The molecular formula C₁₈H₂₁NO₂ (MW 283.4) indicates a compact yet sterically hindered structure. Key challenges include:

- Cyclopropane ring stability : The strained cyclopropane necessitates mild reaction conditions to prevent ring-opening.

- Hydroxymethyl group reactivity : The primary alcohol may require protection during synthesis to avoid undesired side reactions.

- Naphthalene incorporation : The bulky naphthalen-1-yl group complicates coupling reactions, demanding optimized catalysts.

Synthetic Routes and Methodological Approaches

Route 1: Amide Coupling via Activated Carboxylic Acid

This two-step approach leverages classical amide bond formation:

Step 1: Synthesis of 2-(Naphthalen-1-yl)acetic Acid Chloride

- Reactants : 2-(Naphthalen-1-yl)acetic acid, thionyl chloride (SOCl₂).

- Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 hours.

- Yield : ~90% (theoretical).

Step 2: Coupling with ((1-(Hydroxymethyl)cyclopropyl)methyl)amine

- Reactants : Acid chloride, amine derivative (synthesized separately).

- Base : Triethylamine (TEA) in DCM at 0–5°C.

- Catalyst : 4-Dimethylaminopyridine (DMAP) to enhance reactivity.

- Yield : 68–72% after column chromatography.

Table 1: Optimization of Amide Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | DCM |

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Catalyst | DMAP | None | DMAP (0.1 eq) |

| Reaction Time (h) | 12 | 24 | 12 |

Route 2: Cyclopropanation of Preformed Amide Intermediates

This method constructs the cyclopropane ring late in the synthesis:

Step 1: Synthesis of Allylic Amide Precursor

- Reactants : 2-(Naphthalen-1-yl)acetamide, allyl bromide.

- Conditions : K₂CO₃ in DMF at 80°C for 6 hours.

Step 2: Simmons-Smith Cyclopropanation

- Reactants : Allylic amide, diiodomethane (CH₂I₂), Zn-Cu couple.

- Conditions : Ether solvent, 0°C to room temperature, 24 hours.

- Yield : 50–55% after recrystallization (methanol/water).

Table 2: Cyclopropanation Efficiency

| Catalyst System | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Zn-Cu/CH₂I₂ | Et₂O | 55 | 98.5 |

| Pd(OAc)₂/CH₂Cl₂ | DCM | 42 | 95.2 |

Route 3: Hydroxymethyl Group Introduction via Reductive Amination

A one-pot strategy to install the hydroxymethyl group:

Step 1: Reductive Amination of Cyclopropanecarboxaldehyde

Critical Analysis of Methodologies

Route 1 Advantages and Limitations

Route 2 Stereochemical Considerations

Characterization and Quality Control

Spectroscopic Data

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.